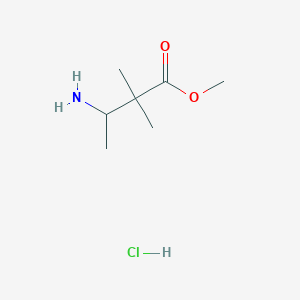

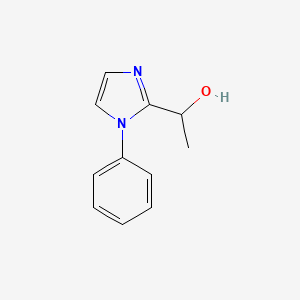

(2E)-3-(furan-2-yl)-N-(2-iodophenyl)prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E)-3-(furan-2-yl)-N-(2-iodophenyl)prop-2-enamide is a chemical compound that belongs to the family of enamide derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.

科学的研究の応用

Palladium-Catalyzed Condensation for Multisubstituted Furans

A palladium(II) catalyst facilitates the condensation of N-aryl imine and an alkynylbenziodoxolone derivative, leading to the formation of multisubstituted furans. The process involves cleavage of the C-C triple bond and fragmentation of the carboxylate moiety, with the 2-iodophenyl group acting as a versatile handle for further transformations. This method is a significant contribution to the field of organic synthesis, offering a novel approach to constructing furan-based molecules with potential applications in pharmaceuticals and materials science (Lu, Wu, & Yoshikai, 2014).

Sustainable Alternatives to Polyphthalamides

Research into furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides, such as poly(octamethylene furanamide) (PA8F), offers promising sustainable alternatives to polyphthalamides. These materials, synthesized through enzymatic polymerization, show comparable thermal and mechanical properties to their traditional counterparts, making them suitable for high-performance applications. This development underscores the potential of furan derivatives in creating environmentally friendly materials (Jiang, Maniar, Woortman, Alberda van Ekenstein, & Loos, 2015).

Lewis Acid-Catalyzed Annulation for Functionalized Furans

The Lewis acid ZnCl2-catalyzed [4+1] annulation of alkylthio-substituted enaminones with sulfur ylides provides an efficient route to 2-acyl-3-aminofuran derivatives. This method features broad functional group tolerance and wide substrate scopes, facilitating the synthesis of highly functionalized furans and thiophenes, which are crucial in the development of bioactive compounds and functional materials (He, Lou, Yu, & Zhou, 2020).

Furan-Based Poly(Esteramide)s for High-Temperature Applications

The synthesis of polyesteramides based on diethyl 5,5′-(propane-2,2-diyl)-bis(furan-2-carboxylate) via high temperature bulk polycondensation demonstrates the potential of furan derivatives in creating high-temperature resistant materials. These amorphous compounds exhibit thermal stability and could find applications in various industries, from automotive to aerospace, where materials capable of withstanding high temperatures are required (Triki, Abid, Tessier, Abid, Gharbi, & Fradet, 2013).

特性

IUPAC Name |

(E)-3-(furan-2-yl)-N-(2-iodophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO2/c14-11-5-1-2-6-12(11)15-13(16)8-7-10-4-3-9-17-10/h1-9H,(H,15,16)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGGAXNBIKVSQG-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C=CC2=CC=CO2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=CO2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(furan-2-yl)-N-(2-iodophenyl)prop-2-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-6-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2932160.png)

![6-Benzyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2932162.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2932163.png)

![1-Methyl-3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one](/img/structure/B2932165.png)

![4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2932167.png)

![3-[4-(Difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2932171.png)

![N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide](/img/structure/B2932178.png)